Manidipine
Descripción general
Descripción
Synthesis Analysis
The synthesis of Manidipine involves the esterification of optically active monocarboxylic acids, leading to the formation of its enantiomers. The (S)-(+)-1 enantiomer of manidipine has shown significantly higher antihypertensive activity compared to its (R)-(-)-isomer, as determined through studies on spontaneously hypertensive rats and radioligand binding assays using [3H]nitrendipine (Kajino et al., 1989).
Molecular Structure Analysis
Detailed molecular structure analysis through X-ray crystallographic methods has provided insights into the dihydropyridine ring of manidipine. The structure is characterized by its planarity, which is a common trait among potent dihydropyridine calcium channel blockers. This structural attribute is crucial for its binding and antagonistic action on calcium channels (Fossheim, 1986).
Chemical Reactions and Properties
Manidipine's interaction with cyclodextrins and their derivatives has been studied to enhance its solubility. The complexation with cyclodextrins leads to a significant increase in manidipine's solubility, which is expected to improve its bioavailability and pharmacokinetic profile (Csabai et al., 1998).
Physical Properties Analysis
The physical properties of manidipine, such as solubility, have been the focus of various studies to improve its clinical efficacy. Manidipine demonstrates poor solubility in water, which has been significantly enhanced through salt formation with citric or tartaric acid and further increased by complexation with cyclodextrins (Csabai et al., 1998).
Chemical Properties Analysis
The chemical properties of manidipine, particularly its interaction with other substances and its effects on cellular mechanisms, have been extensively studied. It modulates the transcription rates of cytokine genes and affects the transcription of genes involved in proinflammatory changes, demonstrating its potential beyond vasodilation to include anti-inflammatory and organ-protective activities (Roth et al., 1992).
Aplicaciones Científicas De Investigación
Application in Hypertension Treatment
Methods of Application: Manidipine inhibits L-and T-type calcium channels on smooth muscle cells resulting in peripheral vasodilation and reduced blood pressure (BP) . The onset of inhibition of calcium influx is gradual and is maintained for prolonged periods after washout in in vitro and in vivo studies .
Results or Outcomes: Manidipine is highly selective for the vasculature and has negligible cardiodepressant action . Therapeutic dosages of manidipine in hypertensive patients did not significantly affect norepinephrine levels, suggesting a lack of sympathetic activation . Manidipine had beneficial effects on renal function in hypertensive patients, including those with coexisting renal impairment and/or type 2 diabetes .
Application in COVID-19 Research
Methods of Application: The in vitro inhibition of Mpro by manidipine was evaluated using a robust high-throughput screening (HTS) platform, including FRET, fluorescence polarization (FP), and dimerization-dependent red fluorescent protein (ddRFP) assays .
Application in Diabetes Mellitus
Methods of Application: Manidipine is administered orally, usually at a dose of 10 to 20 mg per day . It works by inhibiting the voltage-dependent calcium inward currents in smooth muscle cells, causing systemic vasodilation and a reduction in blood pressure .
Application in Elderly Patients
Methods of Application: Manidipine is administered orally, usually at a dose of 10 mg per day . It works by inhibiting the voltage-dependent calcium inward currents in smooth muscle cells, causing systemic vasodilation and a reduction in blood pressure .
Results or Outcomes: In a well-controlled short-term trial, manidipine 10 mg daily significantly decreased trough sitting blood pressure compared with placebo in elderly patients with mild to moderate essential hypertension . Decreases in blood pressure were maintained for up to 3 years of treatment .
Application in Renal Protection
Methods of Application: Manidipine is administered orally, usually at a dose of 10 to 20 mg per day . It works by inhibiting the voltage-dependent calcium inward currents in smooth muscle cells, causing systemic vasodilation and a reduction in blood pressure .
Application in Patients with Impaired Glucose Tolerance
Methods of Application: Manidipine is administered orally, usually at a dose of 10 mg per day . It works by inhibiting the voltage-dependent calcium inward currents in smooth muscle cells, causing systemic vasodilation and a reduction in blood pressure .
Results or Outcomes: Blood pressure was reduced with manidipine in patients with impaired glucose tolerance . The blood pressure-lowering effects of manidipine in these patients were not associated with any adverse metabolic effects .
Safety And Hazards
Direcciones Futuras
Manidipine has shown antihypertensive efficacy and is well tolerated in adult and elderly patients with mild or moderate essential hypertension . The BP-lowering effects of the drug in patients with hypertension and type 2 diabetes mellitus or impaired glucose tolerance were not associated with any adverse metabolic effects .
Propiedades
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-75-5 (di-hydrochloride) | |
Record name | Manidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043745 | |
Record name | Manidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
Record name | Manidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages. | |
Record name | Manidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Manidipine | |
CAS RN |
89226-50-6 | |
Record name | Manidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Manidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.